5-Hydroxypyrimidine-2-carbaldehyde

Catalog No.
S3339978
CAS No.
345642-88-8
M.F
C5H4N2O2
M. Wt
124.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxypyrimidine-2-carbaldehyde

CAS Number

345642-88-8

Product Name

5-Hydroxypyrimidine-2-carbaldehyde

IUPAC Name

5-hydroxypyrimidine-2-carbaldehyde

Molecular Formula

C5H4N2O2

Molecular Weight

124.1 g/mol

InChI

InChI=1S/C5H4N2O2/c8-3-5-6-1-4(9)2-7-5/h1-3,9H

InChI Key

CPRPITKHZMUWEN-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=N1)C=O)O

Canonical SMILES

C1=C(C=NC(=N1)C=O)O

Application in Anti-Inflammatory Activities

Specific Scientific Field: Pharmacology and Medicinal Chemistry

Summary of the Application: Pyrimidines, including 5-Hydroxypyrimidine-2-carbaldehyde, are known to display a range of pharmacological effects including anti-inflammatory activities . They have been used in the synthesis of various drugs with anti-inflammatory effects .

Methods of Application or Experimental Procedures: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Application in Antioxidant Activities

Specific Scientific Field: Food Science, Pharmaceuticals, and Cosmetics

Summary of the Application: Antioxidant peptides, including 5-Hydroxypyrimidine-2-carbaldehyde, are currently a hotspot in food science, pharmaceuticals, and cosmetics . They have been used in the screening, activity evaluation, mechanisms, and applications of antioxidant peptides .

Methods of Application or Experimental Procedures: Efficient screening with novel technologies has significantly accelerated the research process, gradually replacing the traditional approach . After the novel antioxidant peptides are screened and identified, a time-consuming activity evaluation is another indispensable procedure, especially in in vivo models .

Application in Scientific Experiments

Specific Scientific Field: Biochemistry and Molecular Biology

Summary of the Application: 5-Hydroxypyrimidine-2-carbaldehyde has been used in various scientific experiments, such as DNA synthesis, nucleotide metabolism, and enzymatic assays.

Methods of Application or Experimental Procedures: The compound has been used as a probe in fluorometric analysis for detecting the formation of ROS in living cells.

Results or Outcomes: The results of these experiments have contributed to our understanding of DNA synthesis, nucleotide metabolism, and enzymatic processes.

5-Hydroxypyrimidine-2-carbaldehyde is an organic compound with the molecular formula C5H4N2O2C_5H_4N_2O_2 and a molecular weight of 124.10 g/mol. It features a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to a pyrimidine ring, making it a derivative of pyrimidine. This compound is characterized by its pale cream color and has potential applications in pharmaceuticals and organic synthesis due to its reactive functional groups.

, including:

  • Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
  • Condensation Reactions: It can react with amines or thiols to form imines or thiosemicarbazones, respectively.
  • Chugaev Reaction: This reaction may involve the transformation of the compound into other derivatives.
  • Clemmensen Reduction: This reaction can reduce the aldehyde to an alcohol under acidic conditions.

These reactions highlight its versatility as a building block in organic synthesis .

Research indicates that 5-hydroxypyrimidine-2-carbaldehyde exhibits significant biological activity. For instance, its derivatives have shown antitumor properties against various cancer cell lines, including leukemia and lymphoma . The biological mechanisms often involve the formation of metal complexes, such as palladium(II) complexes, which enhance their therapeutic efficacy by interacting with cellular targets .

The synthesis of 5-hydroxypyrimidine-2-carbaldehyde can be achieved through several methods:

  • Direct Synthesis: Starting from pyrimidine derivatives, hydroxylation followed by formylation can yield the target compound.
  • Two-Step Reaction Process:
    • Reacting bromo-5-cyanopyrimidine with phenylcarbinol to produce 5-benzyloxy-2-cyanopyrimidine.
    • Hydrolyzing this intermediate under basic conditions to yield 5-hydroxypyrimidine-2-carbaldehyde .

These methods are advantageous due to their relatively high yields and straightforward procedures.

5-Hydroxypyrimidine-2-carbaldehyde has several notable applications:

  • Pharmaceuticals: As a precursor for various bioactive compounds and potential drug candidates.
  • Organic Synthesis: Utilized in the preparation of complex organic molecules through its reactive functional groups.
  • Coordination Chemistry: Forms complexes with metals, which can be used in catalysis or as therapeutic agents .

Studies involving 5-hydroxypyrimidine-2-carbaldehyde often focus on its interaction with metal ions, particularly palladium(II). The formation of palladium complexes has been shown to enhance the biological activity of this compound, making it a subject of interest in medicinal chemistry. These interactions typically involve coordination through nitrogen and sulfur atoms from ligands derived from the aldehyde .

Several compounds share structural similarities with 5-hydroxypyrimidine-2-carbaldehyde. Here are some notable examples:

Compound NameStructure TypeUnique Features
5-Hydroxypyridine-2-carbaldehydePyridine derivativeExhibits different reactivity due to nitrogen atom
2-Hydroxypyrimidine-5-carbaldehydePyrimidine derivativeDifferent position of hydroxyl group affects properties
5-Hydroxy-2-pyridonePyridone derivativeTautomeric forms influence stability and reactivity

These compounds differ primarily in their functional groups' positions and types, affecting their chemical behavior and biological activities.

XLogP3

-0.4

Wikipedia

5-Hydroxypyrimidine-2-carbaldehyde

Dates

Last modified: 08-19-2023

Explore Compound Types